but-3-enamide chemical structure and properties
but-3-enamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of but-3-enamide. While but-3-enamide itself is not extensively documented in biomedical literature, this guide consolidates the available chemical data and provides context for its potential as a reactive scaffold in medicinal chemistry.
Chemical Structure and Properties
But-3-enamide, also known as 3-butenamide, is a simple, unsaturated amide. Its structure features a terminal vinyl group and a primary amide functional group. This combination of a reactive alkene and a hydrogen-bonding-capable amide makes it an interesting, albeit understudied, molecule in chemical synthesis and drug design.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| IUPAC Name | but-3-enamide |
| CAS Number | 2645-73-0 |
| Molecular Formula | C₄H₇NO |
| Molecular Weight | 85.10 g/mol |
| Canonical SMILES | C=CC(=O)N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid | Predicted |
| Boiling Point | 211.5±23.0 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble in water. | Predicted |
| pKa | 16.99±0.46 | Predicted |
Note: Many of the physical properties of but-3-enamide are predicted and have not been experimentally verified in readily available literature.
Synthesis of But-3-enamide
The primary route for the synthesis of but-3-enamide involves the amidation of 3-butenoic acid or its derivatives. A common laboratory-scale preparation is detailed below.
Experimental Protocol: Synthesis from 3-Butenoic Acid
This protocol describes the synthesis of but-3-enamide via the activation of 3-butenoic acid followed by amidation.
Materials:
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3-Butenoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (DCM)
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Ammonia (gas or solution in an organic solvent, e.g., 2 M in methanol)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Methodology:
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Acid Chloride Formation:
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Dissolve 3-butenoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Slowly add thionyl chloride (or oxalyl chloride) to the solution.
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Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.
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Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to yield the crude 3-butenoyl chloride.
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Amidation:
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Dissolve the crude 3-butenoyl chloride in anhydrous DCM and cool the solution in an ice bath.
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Slowly add a solution of ammonia in methanol to the stirred solution. Alternatively, bubble ammonia gas through the solution.
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A white precipitate (ammonium chloride) will form.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.
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Work-up and Purification:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude but-3-enamide.
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The crude product can be purified by recrystallization or column chromatography.
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Caption: Synthesis workflow for but-3-enamide from 3-butenoic acid.
Spectroscopic Characterization
Detailed experimental spectra for but-3-enamide are not widely published. The following table summarizes the expected spectroscopic features based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | H₂C=CH- | δ 5.0 - 6.0 ppm (multiplet) |
| H₂C=CH - | δ 5.5 - 6.5 ppm (multiplet) | |
| -CH₂-C=O | δ 2.9 - 3.2 ppm (doublet) | |
| -NH₂ | δ 5.5 - 7.5 ppm (broad singlet, 2H) | |
| ¹³C NMR | C =C | δ ~135 ppm |
| C=C | δ ~118 ppm | |
| -C H₂- | δ ~40 ppm | |
| C =O | δ ~175 ppm | |
| IR Spectroscopy | N-H stretch | 3350-3180 cm⁻¹ (two bands) |
| C=O stretch (Amide I) | ~1650 cm⁻¹ | |
| N-H bend (Amide II) | ~1620 cm⁻¹ | |
| C=C stretch | ~1640 cm⁻¹ | |
| =C-H bend | 990 and 910 cm⁻¹ |
Experimental Protocol: General Characterization
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NMR Spectroscopy:
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Prepare a ~5-10 mg/mL solution of but-3-enamide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Integrate the peaks in the ¹H spectrum and assign the chemical shifts based on the expected structure.
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IR Spectroscopy:
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Acquire an infrared spectrum using either a neat sample (if liquid) or as a KBr pellet (if solid) on an FTIR spectrometer.
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Identify the characteristic absorption bands for the amide and vinyl functional groups.
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Mass Spectrometry:
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Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI, EI).
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Determine the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight.
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Analyze the fragmentation pattern to further support the structure.
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Biological Activity and Signaling Pathways
There is currently a lack of specific studies on the biological activity of but-3-enamide in the public domain. However, the vinyl amide moiety is a known reactive group. As a Michael acceptor, the terminal alkene is susceptible to nucleophilic attack by biological thiols, such as cysteine residues in proteins. This reactivity is a double-edged sword in drug development; it can be harnessed for covalent inhibition of specific protein targets, but it also carries the risk of off-target reactivity and toxicity.
Due to the absence of published data on the specific biological targets or signaling pathway modulation by but-3-enamide, no signaling pathway diagrams can be provided at this time. Researchers interested in this molecule would need to perform initial screening assays to determine its biological effects.
Caption: Hypothetical mechanism of action for but-3-enamide as a covalent modifier.
Conclusion and Future Directions
But-3-enamide is a simple chemical entity with a well-defined structure and predictable chemical properties. While its synthesis is straightforward, a significant gap exists in the literature regarding its experimentally determined physical properties and, more importantly, its biological activity. For drug development professionals, but-3-enamide could serve as a starting point or a fragment for the design of covalent inhibitors. Future research should focus on the comprehensive characterization of this molecule and the exploration of its potential pharmacological effects through in vitro screening and target identification studies.
